molecular formula C10H8N2O2S B067730 2-anilino-1,3-thiazole-4-carboxylic Acid CAS No. 165683-01-2

2-anilino-1,3-thiazole-4-carboxylic Acid

Cat. No. B067730
M. Wt: 220.25 g/mol
InChI Key: NFVZOGAQSIUAJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-anilino-1,3-thiazole-4-carboxylic acid derivatives involves various chemical reactions, including acylation, methylation, and the use of different starting materials such as ethyl esters and anilides. For instance, a series of novel derivatives were synthesized and confirmed by melting points, IR, 1H NMR, 13C NMR, and HRMS or elemental analysis, demonstrating the compound's ability to form structurally diverse molecules with significant biological activities (Li et al., 2015).

Molecular Structure Analysis

The molecular structure of 2-anilino-1,3-thiazole-4-carboxylic acid and its derivatives can be characterized using techniques such as NMR spectroscopy, FTIR, and mass spectrometry. These methods provide detailed insights into the compound's structure, including the arrangement of atoms and the presence of functional groups critical for its chemical behavior and interaction with other molecules.

Chemical Reactions and Properties

2-Anilino-1,3-thiazole-4-carboxylic acid participates in a variety of chemical reactions, leading to the formation of different derivatives with unique properties. For example, its reaction with dichloroacetic acid and thiourea results in derivatives with antimicrobial activities, highlighting the compound's potential as a precursor for developing new antimicrobial agents (Dulaimy et al., 2017).

Physical Properties Analysis

The physical properties of 2-anilino-1,3-thiazole-4-carboxylic acid derivatives, such as solubility, melting points, and crystal structure, can significantly influence their applications and effectiveness. Studies on related compounds have demonstrated the impact of molecular modifications on these physical properties, indicating the importance of detailed physical analysis in the development of new derivatives.

Chemical Properties Analysis

The chemical properties of 2-anilino-1,3-thiazole-4-carboxylic acid, including its reactivity, stability, and interactions with other molecules, are crucial for its applications in synthesis and drug development. For instance, the compound's ability to undergo proton transfer reactions and form stable salts with various bases has been explored for the synthesis of new drugs with enhanced efficacy and reduced side effects (Fedotov & Hotsulia, 2023).

Scientific Research Applications

Synthesis and Pharmacological Evaluation of Benzofused Thiazole Derivatives

Thiazole derivatives, such as benzofused thiazoles, have been synthesized and evaluated for their potential as antioxidant and anti-inflammatory agents. The study conducted by Raut et al. (2020) developed benzofused thiazole derivatives which showed significant anti-inflammatory and antioxidant activities. This highlights the potential of thiazole derivatives in the development of therapeutic agents targeting inflammation and oxidative stress-related conditions (Raut et al., 2020).

Functionalized Azole Synthesis from Aniline Derivatives

Vessally et al. (2017) reviewed the cyclization of aniline derivatives with carbon dioxide to produce functionalized azoles, indicating the versatility of aniline and thiazole compounds in synthesizing biologically active azole derivatives. This approach could potentially extend to synthesizing compounds related to 2-anilino-1,3-thiazole-4-carboxylic acid, providing access to value-added chemicals from renewable resources (Vessally et al., 2017).

Biological Activity of Heterocyclic Systems Based on Thiazole Derivatives

The review by Lelyukh (2019) on 1,3,4-thiadiazoles and oxadiazoles, which are related to thiazole derivatives, underscores their importance in medicinal chemistry due to their versatile pharmacological potential. This includes antimicrobial, anti-inflammatory, analgetic, and antitumor activities, suggesting that compounds like 2-anilino-1,3-thiazole-4-carboxylic acid could be valuable scaffolds for drug development (Lelyukh, 2019).

Synthetic Utilities of Thiazole Derivatives

The patent review by Sharma et al. (2019) on thiazole derivatives highlights their significance in medicinal chemistry, noting their roles in antiviral, anticancer, antibacterial, antifungal, antimalarial, anti-inflammatory, and many more biological activities. This review emphasizes the continued interest and potential of thiazole derivatives, including 2-anilino-1,3-thiazole-4-carboxylic acid, in therapeutic applications (Sharma et al., 2019).

properties

IUPAC Name

2-anilino-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c13-9(14)8-6-15-10(12-8)11-7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVZOGAQSIUAJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375130
Record name 2-Anilino-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-anilino-1,3-thiazole-4-carboxylic Acid

CAS RN

165683-01-2
Record name 2-Anilino-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 165683-01-2
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